molecular formula C4H7ClO B076901 2-(2-Chloroethyl)oxirane CAS No. 13067-79-3

2-(2-Chloroethyl)oxirane

Cat. No. B076901
CAS RN: 13067-79-3
M. Wt: 106.55 g/mol
InChI Key: NKWKILGNDJEIOC-UHFFFAOYSA-N
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Description

2-(2-Chloroethyl)oxirane, also known as epichlorohydrin, is a compound that has been extensively studied due to its reactivity and utility in various chemical syntheses. It is a chlorinated epoxide that serves as a versatile intermediate in the production of glycerol, plastics, epoxy resins, and other polymers. The compound's reactivity is largely due to the presence of both a chloroalkyl group and an oxirane ring, which can undergo a range of chemical transformations .

Synthesis Analysis

The synthesis of 2-(2-Chloroethyl)oxirane derivatives has been explored in several studies. For instance, derivatives such as (2-chloroethyl)oxirane, (3-chloropropyl)oxirane, and (4-chlorobutyl)oxirane were prepared from corresponding alkenols and polymerized using a triethylaluminum-water-acetylacetone initiator system . Additionally, the synthesis of phenylalkyloxirane-2-carboxylic acid derivatives, which exhibit hypoglycemic activity, involves substituents like Cl or CF3 on the phenyl ring and a specific chain length for optimal activity .

Molecular Structure Analysis

The molecular structure of 2-(2-Chloroethyl)oxirane is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a 2-chloroethyl substituent. The oxirane ring is highly strained due to its angle strain, making it highly reactive. Studies have shown that the conformational equilibrium of chloromethyl-oxirane, a related compound, includes Gauche-2, Gauche-1, and Cis structures, which have been analyzed using X-ray diffraction and ab initio molecular dynamics simulations .

Chemical Reactions Analysis

The chemical reactivity of 2-(2-Chloroethyl)oxirane is evident in its ability to form various adducts and undergo ring-opening reactions. For example, (1-chloroethenyl)oxirane, a related compound, reacts with nucleosides and DNA to form several adducts, which have been characterized by spectroscopic methods . The regioselectivity of the acidolysis of 2-(chloromethyl)oxirane with aromatic acids has been studied, showing that the reaction follows SN2 and borderline SN2 mechanisms .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-Chloroethyl)oxirane and its derivatives are influenced by their molecular structure. The presence of the oxirane ring contributes to the compound's reactivity, while the chloroalkyl group provides sites for nucleophilic substitution reactions. The compound's elastomeric properties are also notable, as poly[(2-chloroethyl)oxirane] and its higher homologs exhibit elastomeric properties and high reactivity in nucleophilic substitution reactions . The isomerization of oxirane has been studied, revealing insights into the stability of various isomers and their ions .

Scientific Research Applications

  • Polymer Elastomers : Shih et al. (1982) synthesized poly[(2-chloroethyl)oxirane] and other related polymers, demonstrating their elastomeric properties and high reactivity in nucleophilic substitution reactions, which suggests potential applications in the development of new polyether elastomers with improved chemical reactivity (Shih et al., 1982).

  • DNA Interactions and Mutagenic Metabolites : Munter et al. (2002) studied the reactions of (1-chloroethenyl)oxirane, a major mutagenic metabolite of chloroprene, with nucleosides and calf thymus DNA. This research provides insight into the genotoxicity of substances related to 2-(2-Chloroethyl)oxirane, which is crucial for understanding the biological impacts of these compounds (Munter et al., 2002).

  • Computational Studies on Ring Opening : Yutilova et al. (2019) conducted a computational study on the ring opening of 2-(chloromethyl)oxirane with bromide and acetate anions. This study is significant for understanding the chemical behavior of oxirane compounds, which includes 2-(2-Chloroethyl)oxirane, especially in reactions involving nucleophilic substitution (Yutilova et al., 2019).

  • Regioselectivity in Chemical Reactions : Sinel’nikova and Shved (2014) investigated the regioselectivity of 2-(chloromethyl)oxirane reacting with aromatic acids, which is essential for designing specific organic synthesis processes (Sinel’nikova & Shved, 2014).

  • Occupational Health - Air Quality Monitoring : Qin (2009) developed a method for determining 2-chloromethyl-oxirane in workplace air, highlighting its importance in occupational health and safety (Qin, 2009).

  • Medical Applications - Hypoglycemic Activity : Eistetter and Wolf (1982) synthesized derivatives of 2-(phenylalkyl)oxirane-2-carboxylic acids, finding significant blood glucose-lowering activities, indicating potential applications in medical treatments (Eistetter & Wolf, 1982).

  • Copolymerization and Material Science : Miyamae et al. (2018) explored the copolymerization of 2,2-disubstituted oxiranes, including molecules similar to 2-(2-Chloroethyl)oxirane, with vinyl ethers. This research has implications for the development of new materials through copolymerization techniques (Miyamae et al., 2018).

Future Directions

While specific future directions for 2-(2-Chloroethyl)oxirane were not found in the search results, oxiranes in general are key components in the synthesis of pharmaceutical and natural products . Therefore, research into the properties and reactions of 2-(2-Chloroethyl)oxirane could contribute to advancements in these fields.

properties

IUPAC Name

2-(2-chloroethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO/c5-2-1-4-3-6-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWKILGNDJEIOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

106.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloroethyl)oxirane

CAS RN

13067-79-3, 948594-94-3
Record name 2-(2-Chloroethyl)oxirane
Source ChemIDplus
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Record name (S)-4-Chloro-1,2-epoxybutane
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(2-chloroethyl)oxirane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(2-CHLOROETHYL)OXIRANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MT Basel, TB Shrestha, DL Troyer, SH Bossmann - ACS nano, 2011 - ACS Publications
Liposomes have become useful and well-known drug delivery vehicles because of their ability to entrap drugs without chemically modifying them and to deliver them somewhat …
Number of citations: 150 pubs.acs.org
M Podunavac - 2021 - escholarship.org
Xestospongin type natural products (xestospongins and araguspongins) are a group of bis-1-oxaqunolizidine alkaloids isolated from Pacific sponge Xestospongia sp. They have been …
Number of citations: 2 escholarship.org
MT Basel - 2010 - search.proquest.com
This paper describes two methods for utilizing cancer associated proteases for targeting cancer therapy to the tumor. The first method is designing a drug delivery system based on …
Number of citations: 6 search.proquest.com

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